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Compound of Interest

Compound Name: TP-238 hydrochloride

Cat. No.: B15570404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target screening profile of TP-238
hydrochloride, a chemical probe for the bromodomains of CECR2 and BPTF, against other

functionally related inhibitors. The information presented herein is intended to assist

researchers in selecting the most appropriate chemical tools for their studies and to highlight

the importance of thorough off-target characterization.

Comparative Analysis of Off-Target Profiles
The following table summarizes the available off-target screening and selectivity data for TP-
238 hydrochloride and selected alternative inhibitors targeting the BPTF and CECR2

bromodomains. This data is crucial for interpreting experimental results and minimizing the risk

of confounding effects from unintended target engagement.
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Compound Primary Target(s)
Off-Target Profile
Highlights

On-Target Potency
(IC50/Kd)

TP-238 CECR2, BPTF

- No activity against a

panel of 338 kinases

at 1 µM.[1][2] -

Closest off-target

bromodomain: BRD9

(IC50 = 1.4 µM).[1][2]

CECR2: 30 nM

(IC50), 10 nM (Kd)[1]

[2] BPTF: 350 nM

(IC50), 120 nM (Kd)[1]

[2]

NVS-BPTF-1 BPTF

- No binding against a

panel of 48 kinases

(IC50 <30 µM). - No

significant binding to

12 GPCRs, 3 nuclear

receptors, 3

transporters, and 7

other enzymes (IC50

<10 µM).

BPTF: 56 nM (IC50),

71 nM (Kd)

BZ1 BPTF

- >350-fold selectivity

over BET

bromodomains.

BPTF: 6.3 nM (Kd)

AU1 BPTF

- Known off-target

activity against

CDKL2 and TRKC

kinases (activity

reduced in later

analogs).

BPTF: 2.8 µM (Kd)

TP-422 (Negative

Control)
N/A

- Inactive against

BPTF and CECR2.[2]
N/A

Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

Below are representative protocols for key assays used in the characterization of the

compounds listed above.
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Kinase Panel Screening (Radiometric Assay)
This protocol describes a common method for assessing the selectivity of a compound against

a broad panel of kinases.

Objective: To determine the inhibitory activity of a test compound against a large number of

protein kinases.

Materials:

Test compound (e.g., TP-238 hydrochloride) dissolved in DMSO.

Kinase panel (e.g., 338 kinases).

Respective kinase-specific substrates.

[γ-³³P]ATP.

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02%

Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

Filter plates (e.g., phosphocellulose).

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a multi-well plate, add the kinase, its specific substrate, and the test compound to the

kinase reaction buffer.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time

(e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
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Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

Dry the filter plate and add a scintillant.

Measure the radioactivity using a scintillation counter.

Calculate the percent inhibition for each kinase at the tested compound concentration.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for Bromodomain Binding
This protocol outlines a bead-based proximity assay to measure the binding of an inhibitor to a

bromodomain.

Objective: To determine the IC50 value of a test compound for a specific bromodomain.

Materials:

Test compound (e.g., TP-238 hydrochloride) dissolved in DMSO.

His-tagged bromodomain protein (e.g., CECR2, BPTF).

Biotinylated acetylated histone peptide.

Streptavidin-coated Donor beads.

Nickel chelate-coated Acceptor beads.

AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

384-well microplates.

AlphaScreen-compatible plate reader.

Procedure:

Prepare serial dilutions of the test compound in DMSO.
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In a 384-well plate, add the His-tagged bromodomain protein, biotinylated histone peptide,

and the test compound to the assay buffer.

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).

Add the Nickel chelate-coated Acceptor beads and incubate in the dark.

Add the Streptavidin-coated Donor beads and incubate further in the dark.

Read the plate on an AlphaScreen-compatible plate reader at an excitation wavelength of

680 nm and an emission wavelength between 520 and 620 nm.

Plot the signal intensity against the compound concentration and fit the data to a dose-

response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to directly measure the binding affinity and

thermodynamics of a compound to its target protein.

Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change

(ΔH) of binding.

Materials:

Test compound (e.g., TP-238 hydrochloride) dissolved in the final dialysis buffer.

Purified bromodomain protein in the final dialysis buffer.

ITC instrument.

Procedure:

Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM

NaCl).

Dissolve the test compound in the final dialysis buffer to ensure a perfect buffer match.

Degas both the protein and compound solutions.
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Load the protein solution into the sample cell of the ITC instrument.

Load the compound solution into the injection syringe.

Perform a series of small, sequential injections of the compound into the protein solution

while monitoring the heat change.

Integrate the heat pulses to obtain the heat of binding for each injection.

Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for off-target screening of a chemical

probe like TP-238 hydrochloride.
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1. Preparation

2. Primary Screening

3. Hit Identification

4. Dose-Response & Confirmation

5. Data Analysis & Reporting

Test Compound
(e.g., TP-238 HCl)

High-Throughput Screening
(e.g., Radiometric Kinase Assay at single high concentration)

Target Panels
(Kinases, Bromodomains, etc.)

Identify Off-Target 'Hits'
(Significant Inhibition)

Inhibition Data

No Significant Inhibition
(High Selectivity)

No Inhibition

IC50 Determination for Hits
(e.g., AlphaScreen, ITC)

Selectivity Profile Generation
& Comparison with Alternatives

Publish Comparison Guide

Click to download full resolution via product page

Caption: Workflow for Off-Target Screening of Chemical Probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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